delta-12-Pgd2

Description

Contextualizing Delta-12-Prostaglandin D2 as a Prostaglandin (B15479496) D2 Degradation Product

Prostaglandin D2 is known to be chemically unstable and has a short in vivo half-life. caymanchem.comlipidmaps.org It undergoes spontaneous non-enzymatic conversion and metabolism into several products. nih.govnih.gov Delta-12-Prostaglandin D2 (Δ12-PGD2) is identified as one of the initial chemical decomposition products of PGD2. caymanchem.comlipidmaps.org This conversion can occur spontaneously in aqueous solutions. hmdb.ca Furthermore, the conversion of PGD2 to related products, such as 9-deoxy-delta 9, delta 12-13,14-dihydroprostaglandin D2, has been observed in human plasma and appears to be catalyzed by a plasma protein, likely serum albumin. nih.govpnas.org Δ12-PGD2 is also described as an intermediate in the pathway leading to Δ12-Prostaglandin J2 (Δ12-PGJ2), a cyclopentenone prostaglandin. caymanchem.comlipidmaps.org PGD2 can undergo dehydration to form Prostaglandin J2 (PGJ2), which can then be transformed into Δ12-PGJ2, a process that can be dependent on serum albumin. researchgate.netnih.gov

Significance of Delta-12-Prostaglandin D2 as a Bioactive Lipid Mediator in Research

Research highlights the significance of Δ12-PGD2 as a bioactive lipid mediator. It has been characterized for its activity, particularly in relation to immune cells. Studies have shown that Δ12-PGD2 can act as a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.gov This interaction can lead to the activation of human eosinophils and Th2 lymphocytes. nih.gov In vitro studies have demonstrated that Δ12-PGD2 induces calcium mobilization in cells expressing human CRTH2 receptors with potency and efficacy similar to PGD2. nih.gov It has also shown selectivity for CRTH2 compared to the D prostanoid (DP) receptor. nih.gov Furthermore, Δ12-PGD2 has been found to cause the activation of eosinophils, as measured by shape change. nih.gov

Beyond its role in immune cell activation, Δ12-PGD2 and related PGD2 metabolites have been investigated for other biological activities. For instance, Δ12-PGJ2, a downstream metabolite, has shown inhibitory activity on the growth of certain cultured cells, such as L-1210 murine leukemia cells, exhibiting a stronger effect compared to PGD2 in some studies. nih.govnih.govcaymanchem.com This suggests that while PGD2 itself might have limited direct activity in some contexts, its degradation products like Δ12-PGD2 and Δ12-PGJ2 can possess significant biological potency. nih.gov The metabolism of Δ12-PGD2 involves the addition of thiol nucleophiles, a characteristic shared with many cyclopentenone prostaglandins (B1171923). caymanchem.comlipidmaps.org

Research into the biological activities of PGD2 metabolites, including Δ12-PGD2 and its derivatives like Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2, continues to uncover their roles in various physiological and pathological processes, such as inflammation and cell growth modulation. nih.govnih.govwikipedia.orgpnas.orgscirp.orgescholarship.org

Structure

3D Structure

Properties

IUPAC Name |

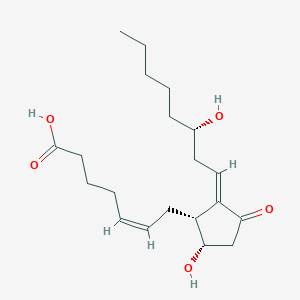

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTVQKDILGZFPY-WBYUMCMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348009 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64072-89-5 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Receptor Pharmacology and Molecular Interactions of Delta 12 Prostaglandin D2 and Its Derivatives

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2) Agonism

The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a crucial role in inflammatory responses, particularly those associated with allergic diseases like asthma. wikipedia.orgwikipedia.org It is a key target for prostaglandin (B15479496) D2 (PGD2) and its metabolites. wikipedia.orgwikipedia.org

Binding Affinity and Selectivity for CRTH2/DP2

Δ12-PGD2 has been identified as a potent and selective agonist for the CRTH2 receptor. nih.gov Studies have demonstrated that Δ12-PGD2 binds to the CRTH2 receptor with high affinity. In one study, the pKi value for Δ12-PGD2 binding to the CRTH2 receptor was determined to be 7.63. nih.gov This indicates a strong binding interaction between the ligand and the receptor.

A significant aspect of the pharmacology of Δ12-PGD2 is its selectivity for the CRTH2 receptor over the other PGD2 receptor, the D prostanoid (DP) receptor, also known as DP1. nih.gov Research has shown that Δ12-PGD2 exhibits a 55-fold selectivity for CRTH2 compared to the DP1 receptor. nih.gov This selectivity is crucial as activation of DP1 and CRTH2 can lead to different, and sometimes opposing, biological effects. wikipedia.orgnih.govnih.gov While CRTH2 activation is predominantly associated with pro-inflammatory responses, including the recruitment of eosinophils and Th2 lymphocytes wikipedia.orgnih.gov, DP1 activation can have anti-inflammatory effects. nih.gov

The interaction of Δ12-PGD2 with CRTH2 induces downstream signaling events, such as calcium mobilization in cells expressing the receptor. nih.gov This functional activity, coupled with its high binding affinity and selectivity, underscores the importance of Δ12-PGD2 as a significant endogenous ligand for the CRTH2 receptor.

Differential Agonistic Potency of Delta-12-Prostaglandin D2 and its J-series Metabolites

The metabolic cascade of PGD2 gives rise to several derivatives, including Δ12-PGD2 and the J-series prostaglandins (B1171923) (PGJ2), such as Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). pnas.org These metabolites exhibit differential agonistic potency at the CRTH2 receptor.

While Δ12-PGD2 is a potent CRTH2 agonist with efficacy and potency similar to that of PGD2 nih.gov, its J-series metabolites also interact with this receptor. Equilibrium competition binding assays have revealed the rank order of potency for various PGD2 metabolites at the CRTH2 receptor to be: PGD2 > 13,14-dihydro-15-keto PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2. nih.gov This demonstrates that while 15d-PGJ2 and Δ12-PGJ2 do bind to and activate CRTH2, their potency is lower than that of PGD2 and Δ12-PGD2. nih.gov

Functional studies have shown that PGD2 and its metabolites, upon activating CRTH2, can lead to a decrease in intracellular cAMP levels in a manner sensitive to pertussis toxin, indicating coupling to Gαi/o G-proteins. nih.gov The varying potencies of these metabolites suggest that the local metabolic environment and the specific concentrations of each derivative can fine-tune the inflammatory response mediated by CRTH2 activation. nih.gov For instance, while both D-series and J-series metabolites can act as CRTH2 agonists, some studies suggest that the D-series metabolites are more potent in certain cellular responses. nih.gov

Table 1: Binding Affinities of PGD2 Metabolites at the CRTH2 Receptor

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| PGD2 | 2.4 |

| 13,14-dihydro-15-keto PGD2 | > PGD2 |

| 15-deoxy-Δ12,14-PGJ2 | > PGJ2 |

| PGJ2 | > Δ12-PGJ2 |

| Δ12-PGJ2 | < PGJ2 |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Activity

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a transcription factor regulating gene expression involved in adipogenesis, glucose metabolism, and inflammation. nih.govnih.gov Certain derivatives of Δ12-PGD2 are known to be potent ligands for PPARγ.

Activation by 15-deoxy-Delta-12,14-Prostaglandin J2

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a downstream metabolite in the PGD2 pathway, has been identified as a high-affinity endogenous ligand for PPARγ. pnas.orgnih.govjci.org Its binding to and activation of PPARγ initiates a cascade of transcriptional events. nih.gov This interaction is crucial for many of the biological effects attributed to 15d-PGJ2, including its anti-inflammatory properties. nih.govnih.gov

The activation of PPARγ by 15d-PGJ2 has been shown to repress the expression of several pro-inflammatory genes in macrophages, such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα). pnas.org This repression is, at least in part, dependent on the presence of PPARγ. pnas.org Furthermore, 15d-PGJ2 promotes the differentiation of fibroblasts into adipocytes, a process that is also mediated through its activation of PPARγ. nih.govmedchemexpress.com The EC50 value for 15d-PGJ2 as a selective PPARγ agonist has been reported to be 2 µM. medchemexpress.com

PPARγ-Independent Mechanisms of Action

While many of the effects of 15d-PGJ2 are mediated through PPARγ, there is growing evidence for significant PPARγ-independent mechanisms of action. pnas.orgnih.govjci.org These alternative pathways often involve the direct covalent modification of key signaling proteins by 15d-PGJ2. This is facilitated by the presence of a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, which can react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, through a process known as Michael addition. jci.org

One of the most well-characterized PPARγ-independent actions of 15d-PGJ2 is the inhibition of the NF-κB signaling pathway. pnas.orgfrontiersin.org 15d-PGJ2 has been shown to directly inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. pnas.org It can also directly modify NF-κB subunits, thereby inhibiting their DNA binding capacity. pnas.org These actions contribute to the anti-inflammatory effects of 15d-PGJ2 by suppressing the expression of NF-κB target genes. pnas.org

Other reported PPARγ-independent effects of 15d-PGJ2 include the modulation of the JAK/STAT signaling pathway and the activation of the Nrf2 pathway, which is involved in antioxidant responses. nih.govnih.govfrontiersin.org The ability of 15d-PGJ2 to act through both PPARγ-dependent and -independent pathways highlights its complexity as a signaling molecule with a broad range of cellular targets and functions.

Other Prostanoid Receptor Interactions (e.g., DP1, Thromboxane Receptor TP)

As previously mentioned, Δ12-PGD2 displays a significant selectivity for CRTH2 over the DP1 receptor. nih.gov While PGD2 itself is a potent agonist at both DP1 and CRTH2 receptors wikipedia.orgwikipedia.org, its metabolites, including Δ12-PGD2 and the J-series prostaglandins, show a preference for CRTH2. nih.govnih.gov The rank order of potency for PGD2 and its metabolites at the DP1 receptor is different from that at CRTH2, with PGD2 being the most potent, followed by PGJ2 and Δ12-PGJ2, while 15d-PGJ2 has a much lower affinity. nih.gov

There is also evidence that PGD2 can interact with the thromboxane A2 receptor (TP). iiam.org However, the activity of Δ12-PGD2 and its J-series metabolites at the TP receptor is less well-characterized. Some studies have used antagonists that block both TP and CRTH2 receptors, such as ramatroban, to investigate the effects of these prostaglandins, suggesting a potential for cross-reactivity. nih.gov Furthermore, activation of the DP1 receptor can lead to the desensitization of the TP receptor, indicating a level of cross-talk between these prostanoid receptor signaling pathways. nih.gov The ability of PGD2 and its metabolites to interact with multiple prostanoid receptors, each with distinct signaling pathways and cellular outcomes, highlights the intricate regulatory network governed by these lipid mediators.

Scientific Literature Lacks Specific Data on Covalent Adduct Formation by Delta-12-Prostaglandin D2

An extensive review of scientific literature reveals a significant gap in the specific research concerning the electrophilic adduct formation and covalent binding of delta-12-prostaglandin D2 (delta-12-PGD2) with cellular nucleophiles. While the chemical structure of this compound, which includes an α,β-unsaturated carbonyl group, suggests the potential for such reactions, detailed studies and specific examples of this activity are not available in the provided search results.

The majority of research on the covalent modification of proteins by J-series prostaglandins has focused extensively on its more stable and reactive derivative, 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2). This body of work has clearly established that 15d-PGJ2 readily forms covalent adducts with cellular nucleophiles, primarily through a Michael addition reaction with the sulfhydryl groups of cysteine residues in proteins. This mechanism has been shown to be a key part of its biological activity.

However, due to the strict requirement for scientifically accurate information pertaining solely to this compound, and the absence of such specific data in the available literature, it is not possible to provide a detailed and accurate account of its receptor pharmacology and molecular interactions in the context of electrophilic adduct formation. Extrapolating the findings from 15d-PGJ2 to this compound without direct scientific evidence would not meet the required standards of scientific accuracy.

Therefore, the requested section on "3.4. Electrophilic Adduct Formation and Covalent Binding to Cellular Nucleophiles" for this compound cannot be generated at this time. Further experimental research is needed to specifically investigate and characterize the potential for this compound to engage in these covalent modifications and to identify its specific cellular targets.

Intracellular Signaling Cascades Modulated by Delta 12 Prostaglandin D2 and Its Metabolites

G-Protein Coupled Receptor Signaling (e.g., Gαi/o coupling)

Delta-12-PGD2 is a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.gov CRTH2 is a G protein-coupled receptor (GPCR) that couples with Gαi proteins. plos.orgresearchgate.net Activation of CRTH2 by this compound leads to signaling through Gαi/o proteins. researchgate.net This coupling can result in the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. plos.orgresearchgate.net Studies have shown that this compound induces calcium mobilization in cells expressing human CRTH2 receptors, with similar efficacy and potency to PGD2. nih.gov This effect is blocked by CRTH2 antagonists. nih.gov Delta-12-PGJ2, another metabolite, also signals through CRTH2, as suggested by desensitization studies using calcium flux. nih.gov

While DP1, another receptor for PGD2, couples to Gαs and increases cAMP, CRTH2 (DP2) couples to Gαi and decreases cAMP. plos.orgbioscientifica.comsemanticscholar.orglife-science-alliance.org The distinct coupling of these receptors to different G proteins highlights how PGD2 and its metabolites can exert varied or even opposing effects depending on the receptor engaged and the cellular context. plos.orgbioscientifica.com

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK)

The MAPK pathways, including the ERK pathway, are involved in various cellular processes such as proliferation, differentiation, and stress responses. physiology.org Research indicates that PGD2 and its metabolites can influence MAPK signaling. For instance, 15d-PGJ2 has been shown to activate the MEK/ERK pathway in vascular smooth muscle cells, a process that is dependent on phosphatidylinositol 3-kinase (PI3-kinase). nih.gov This activation can lead to downstream effects such as the induction of c-fos mRNA expression and DNA synthesis. nih.gov

While delta-12-PGJ2 has been reported to facilitate eosinophil migration, specific inhibitors of intracellular signaling pathways relevant to chemotaxis, including the MAPK/ERK kinase pathway, did not alter this effect in one study, suggesting potential alternative or parallel signaling mechanisms. nih.gov However, other studies suggest that CRTH2 activation, which can be triggered by this compound and its metabolites, can stimulate MAPK pathways. plos.org Genes involved in the MAPK- and ERK signaling pathway have been shown to be regulated by DP2 inhibition. nih.gov

Modulation of Intracellular Calcium Mobilization

Both this compound and its metabolite delta-12-PGJ2 have been shown to induce intracellular calcium mobilization. nih.govnih.gov this compound induces calcium mobilization in cells expressing CRTH2 receptors. nih.gov This effect is consistent with CRTH2 signaling, which, in addition to inhibiting cAMP, can induce intracellular calcium mobilization, likely through the production of inositol (B14025) triphosphate. plos.orgbioscientifica.com Similarly, delta-12-PGJ2 induces calcium mobilization in human eosinophils. researchgate.net Studies using calcium flux have also suggested that delta-12-PGJ2 signals through the CRTH2 receptor. nih.gov

Table summarizing calcium mobilization effects:

| Compound | Cell Type/System | Effect on Intracellular Calcium | Receptor Involved (if specified) | References |

| This compound | CHO cells expressing human CRTH2 | Induces mobilization | CRTH2 | nih.gov |

| This compound | Human mast cells | Induces mobilization | DP2 (CRTH2) | plos.org |

| Delta-12-PGJ2 | Human eosinophils | Induces mobilization | CRTH2 (suggested) | nih.govresearchgate.net |

| 15d-PGJ2 | Human eosinophils | Induces mobilization | CRTH2 | researchgate.netaai.org |

Influence on Cyclic AMP (cAMP) Levels

The influence of this compound and its metabolites on intracellular cAMP levels is primarily mediated through their interaction with PGD2 receptors, particularly CRTH2 (DP2) and, to a lesser extent, DP1. CRTH2 is coupled to Gαi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. plos.orgresearchgate.net In contrast, the DP1 receptor, which can also bind PGD2 and some metabolites, is coupled to Gαs proteins and stimulates adenylyl cyclase, leading to an increase in cAMP. plos.orgbioscientifica.comsemanticscholar.orglife-science-alliance.org

While this compound is a selective agonist for CRTH2 nih.gov, its effect on cAMP would likely be a decrease due to CRTH2's coupling to Gαi. Delta-12-PGJ2 has also been reported to interact with DP1 and DP2 plos.org, suggesting it could potentially influence cAMP levels through both receptors, although its higher affinity for DP2 researchgate.net might favor a decrease in cAMP in cells expressing both receptors. 15d-PGJ2 has also been reported to interact with DP2 plos.org.

Table summarizing the influence on cAMP:

| Compound | Receptor Involved (if specified) | G Protein Coupling | Effect on cAMP Levels | References |

| This compound | CRTH2 (DP2) | Gαi | Decrease | plos.orgresearchgate.net |

| Delta-12-PGJ2 | CRTH2 (DP2), potentially DP1 | Gαi, potentially Gαs | Decrease (likely dominant via CRTH2) | plos.orgresearchgate.netplos.org |

| 15d-PGJ2 | DP2, PPARγ | Gαi (for DP2) | Decrease (via DP2) | plos.orgplos.orgcaymanchem.com |

Induction of Heme Oxygenase-1 (HO-1) and Heat Shock Proteins

Several studies have demonstrated that this compound metabolites, particularly 15d-PGJ2, can induce the expression of heme oxygenase-1 (HO-1) and heat shock proteins (HSPs). hmdb.canih.govresearchgate.netfoodb.ca HO-1 is a stress-inducible enzyme involved in the degradation of heme, with protective effects against oxidative stress and inflammation. caymanchem.com HSPs are molecular chaperones that help maintain protein homeostasis and protect cells from various stressors. hmdb.ca

15d-PGJ2 has been shown to induce HO-1 expression through the activation of the transcription factor Nrf2. nih.govresearchgate.net This induction of HO-1 contributes to the cytoprotective effects of 15d-PGJ2 against oxidative stress. researchgate.net In human mesangial cells, 15d-PGJ2 was found to conspicuously upregulate HSP70, suggesting that stress proteins are important mediators or modulators of its effects. nih.gov The induction of HSP70 by 15d-PGJ2 appears to involve the covalent modification of protein thiols. nih.gov Delta-12-PGJ2 has also been reported to induce HO-1. hmdb.cafoodb.ca

Table summarizing induction of HO-1 and HSPs:

| Metabolite | Target Protein | Effect | Mechanism (if specified) | References |

| 15d-PGJ2 | HO-1 | Induction | Nrf2 activation | hmdb.canih.govresearchgate.netfoodb.ca |

| 15d-PGJ2 | HSP70 | Induction | Covalent modification of protein thiols | nih.gov |

| Delta-12-PGJ2 | HO-1 | Induction | Not specified in detail | hmdb.cafoodb.ca |

Cellular Responses and Biological Functions Mediated by Delta 12 Prostaglandin D2 and Its Metabolites

Immunomodulation and Inflammatory Responses

Δ12-PGD2 and its metabolites are significant players in the regulation of immune responses and the inflammatory cascade. They exert control over the migration of various immune cells, modulate the production of signaling molecules like cytokines and chemokines, and influence cell survival and death pathways.

Δ12-PGD2 is a potent and selective agonist for the CRTH2 receptor, a key function that drives the migration and activation of several types of leukocytes involved in type 2 immunity and allergic inflammation. nih.govresearchgate.net The metabolism of Prostaglandin (B15479496) D2 (PGD2) into compounds like Δ12-PGD2 can influence the specific pattern of leukocyte infiltration at sites of inflammation. nih.govresearchgate.net

Eosinophils and Th2 Lymphocytes: Δ12-PGD2 effectively causes the activation of human eosinophils and Th2 lymphocytes. nih.govscilit.com It induces calcium mobilization in Th2 lymphocytes with a potency and efficacy similar to that of PGD2 itself. researchgate.net For eosinophils, Δ12-PGD2 induces shape change, a key indicator of activation, and acts as a powerful chemoattractant. researchgate.netnih.gov Furthermore, the metabolite Δ12-PGJ2 has been shown to mobilize mature eosinophils from the bone marrow. nih.govnih.gov

Basophils and Mast Cells: PGD2, the precursor to Δ12-PGD2, is known to selectively induce chemotaxis in basophils through the CRTH2 receptor. nih.govresearchgate.net Given that Δ12-PGD2 is a potent CRTH2 agonist, it plays a role in the migration of these cells to inflammatory sites. nih.govresearchgate.net Mast cells are a primary source of PGD2, which initiates the recruitment of other inflammatory cells. nih.govnih.gov

Monocytes and Dendritic Cells: Studies have shown that PGD2 can affect the maturation of human monocyte-derived dendritic cells. nih.gov

Neutrophils: While PGD2 has been reported to modulate various activities of neutrophils, substantial expression of its key receptor, CRTH2, has not been detected on these cells, suggesting its direct chemotactic role may be limited. nih.gov

Type 2 Innate Lymphoid Cells (ILC2s): PGD2 and its metabolites are crucial regulators of ILC2 chemotaxis. plos.orgnih.govnih.gov Various metabolites, including Δ12-PGD2, induce ILC2 migration in a manner dependent on the DP2 (CRTH2) receptor. plos.orgnih.gov

| Leukocyte Type | Effect of Δ12-PGD2 and its Metabolites | Primary Receptor Involved | References |

|---|---|---|---|

| Eosinophils | Potent activation, chemotaxis, shape change, and mobilization from bone marrow. | CRTH2 (DP2) | nih.govresearchgate.netnih.govnih.gov |

| Th2 Lymphocytes | Potent activation and calcium mobilization. | CRTH2 (DP2) | nih.govresearchgate.netscilit.com |

| Basophils | Chemotaxis induced via CRTH2 activation. | CRTH2 (DP2) | nih.govresearchgate.net |

| Type 2 Innate Lymphoid Cells (ILC2s) | Induction of migration and chemotaxis. | CRTH2 (DP2) | plos.orgnih.govnih.gov |

| Dendritic Cells | Affects maturation of monocyte-derived dendritic cells. | Not specified | nih.gov |

| Neutrophils | Limited direct chemotactic role due to low CRTH2 expression. | CRTH2 (DP2) | nih.gov |

The influence of Δ12-PGD2 and its parent compound PGD2 extends to the production of cytokines and chemokines, which orchestrate the inflammatory environment. Activation of the CRTH2 receptor on Th2 cells by PGD2 and its agonists enhances the cells' ability to produce type 2 cytokines. nih.gov

Transcriptomic analysis of ILC2s isolated from patients with atopic asthma revealed that stimulation with PGD2 metabolites results in distinct gene expression profiles. plos.orgnih.gov

IL-5 and IL-13: ILC2s stimulated with Δ12-PGD2 secreted numerically elevated levels of the type 2 cytokines IL-5 and IL-13 compared to those stimulated with the parent molecule PGD2. plos.orgnih.gov This production is dependent on the DP2 (CRTH2) receptor. plos.orgnih.govconsensus.appresearchgate.net

IL-17, CCL4, and CCL5: Gene set enrichment analysis showed that pathways related to the production of IL-17, C-C Motif Chemokine Ligand 4 (CCL4), and CCL5 were elevated in ILC2s, particularly after stimulation with PGD2 and its metabolite 15-deoxy-Δ12,14-PGD2. plos.orgnih.gov

TNF-α: In Crohn's disease patients, levels of PGD2 and its metabolite Δ12-PGJ2 were found to be increased, correlating with elevated levels of inflammatory cytokines such as TNF-α. frontiersin.org

| Cytokine/Chemokine | Modulatory Effect of Δ12-PGD2 or Related Metabolites | Cell Type Studied | References |

|---|---|---|---|

| IL-5 | Upregulated secretion. | Type 2 Innate Lymphoid Cells (ILC2s) | plos.orgnih.gov |

| IL-13 | Upregulated secretion. | Type 2 Innate Lymphoid Cells (ILC2s) | plos.orgnih.govconsensus.app |

| IL-17 | Upregulation of production pathways. | Type 2 Innate Lymphoid Cells (ILC2s) | plos.orgnih.gov |

| CCL4 | Upregulation of production pathways. | Type 2 Innate Lymphoid Cells (ILC2s) | plos.orgnih.gov |

| CCL5 | Upregulation of production pathways. | Type 2 Innate Lymphoid Cells (ILC2s) | plos.orgnih.gov |

| TNF-α | Correlated with increased levels of Δ12-PGJ2 in Crohn's disease. | Colon tissue | frontiersin.org |

Δ12-PGD2 and its metabolites, particularly the cyclopentenone prostaglandins (B1171923) like Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), exhibit significant effects on cell proliferation and apoptosis, which vary depending on the cell type.

Lymphocytes and Mononuclear Cells: In studies on ILC2s, stimulation with Δ12-PGD2 led to the upregulation of genes that contribute to the regulation of lymphocyte and mononuclear cell proliferation. plos.orgnih.gov Concurrently, gene set enrichment analysis revealed an upregulation of apoptosis-relevant pathways in ILCs stimulated with Δ12-PGD2 and other PGD2 metabolites. plos.orgnih.gov

Cancer Cells: Several PGD2 metabolites have demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.

The metabolite Δ12-PGJ2 has been shown to induce G2/M arrest and subsequent apoptosis in L1210 leukemia cells. nih.gov It also exhibits synergistic anti-proliferative effects and induces apoptosis in human esophageal cancer cell lines. nih.gov

The downstream metabolite 15d-PGJ2 potently induces apoptosis in multiple myeloma and Burkitt lymphoma cells that have constitutively active NF-kappa B. nih.gov This effect is associated with the inhibition of NF-kappa B activity and the downregulation of anti-apoptotic proteins. nih.gov 15d-PGJ2 also inhibits proliferation and induces apoptosis in endothelial cells. nih.gov

| Cell Type | Effect on Proliferation | Effect on Apoptosis | Metabolite Studied | References |

|---|---|---|---|---|

| Lymphocytes / Mononuclear Cells | Upregulation of proliferation-regulating genes. | Upregulation of apoptosis-relevant pathways. | Δ12-PGD2 | plos.orgnih.gov |

| L1210 Leukemia Cells | Inhibitory | Induces apoptosis following G2/M arrest. | Δ12-PGJ2 | nih.gov |

| Human Esophageal Cancer Cells | Synergistic anti-proliferative effect. | Synergistic induction of apoptosis. | Δ12-PGJ2 | nih.gov |

| Multiple Myeloma & Burkitt Lymphoma Cells | Inhibitory | Potently induces apoptosis. | 15d-PGJ2 | nih.gov |

| ECV304 Endothelial Cells | Inhibitory | Induces apoptosis in a dose-dependent manner. | 15d-PGJ2 | nih.gov |

While many prostaglandins are considered pro-inflammatory, PGD2 and its metabolites also play a crucial role in the active resolution of inflammation. Cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin synthesis, is induced both at the onset and during the resolution phase of inflammation. nih.gov In the later stages, it generates anti-inflammatory prostaglandins like PGD2 and its metabolite 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). nih.gov

The enzyme hematopoietic prostaglandin D2 synthase (hPGD2S) is central to this process, producing both PGD2 and 15d-PGJ2 during self-resolving peritonitis. pnas.org These mediators work together to control the balance of pro- and anti-inflammatory cytokines, which in turn regulates the influx of leukocytes and the subsequent efflux of monocyte-derived macrophages from the inflamed site, a critical step for resolution. pnas.org The anti-inflammatory role is largely attributed to 15d-PGJ2, which can modulate T-cell activation and block macrophage migration. mdpi.com This metabolite may also contribute to the resolution of inflammation by repressing acute phase proteins and restoring physiological conditions. nih.gov

Tissue Homeostasis and Remodeling

Beyond immunomodulation, PGD2 metabolites are involved in the maintenance and remodeling of tissues, most notably bone.

Cyclopentenone prostaglandins, including metabolites of PGD2, have been shown to influence bone formation and metabolism by acting on bone cells.

Osteoblast Differentiation and Calcification: The PGD2 metabolite Δ12-PGJ2 has a remarkable stimulatory effect on the calcification of human osteoblastic cells. nih.gov It enhances collagen synthesis in these cells, a critical step in building the bone matrix. nih.gov Specifically, it enhances the transcription of type I procollagen (B1174764) mRNA levels. nih.gov In animal models, local delivery of Δ12-PGJ2 promoted new bone formation in cortical defects. nih.gov

Osteoclastogenesis: The downstream metabolite 15d-PGJ2 has a more complex role. While some studies suggest it can inhibit osteoblast formation through a PPARγ-dependent pathway, other research has found that through a PPARγ-independent pathway, it can inhibit osteoclastogenesis (the formation of bone-resorbing cells), thereby reducing bone destruction. dovepress.com

| Process | Effect | Metabolite Studied | References |

|---|---|---|---|

| Osteoblast Differentiation | Promotes differentiation and new bone formation. | Δ12-PGJ2 | nih.gov |

| Calcification | Stimulates calcification of osteoblastic cells. | Δ12-PGJ2 | nih.gov |

| Collagen Synthesis | Enhances type I collagen synthesis. | Δ12-PGJ2 | nih.gov |

| Osteoclastogenesis | Inhibits osteoclast formation (PPARγ-independent). | 15d-PGJ2 | dovepress.com |

| Osteoblastogenesis | Inhibits osteoblast formation (PPARγ-dependent). | 15d-PGJ2 | dovepress.com |

Vascular Permeability and Endothelial Barrier Function

The regulation of vascular permeability is a critical aspect of tissue homeostasis and inflammatory responses. mdpi.com Prostaglandin D2 (PGD2) and its metabolites, including delta-12-prostaglandin D2 (Δ12-PGD2), exhibit complex and sometimes opposing effects on the endothelial barrier. PGD2 can increase capillary permeability and cause vasodilation, which facilitates the transendothelial migration of inflammatory cells during allergic inflammation. nih.govkjim.orgrupress.org

However, research also indicates that PGD2 signaling can enhance endothelial barrier function. nih.govnih.gov Specifically, the activation of the D prostanoid (DP1) receptor by PGD2 has been shown to reduce vascular permeability both in vivo and in vitro. nih.gov This barrier-strengthening effect is mediated through a pathway involving cyclic AMP (cAMP), Protein Kinase A (PKA), and the activation of Tiam1/Rac1, which leads to the enhancement of adherens junctions in endothelial cells. nih.gov Another study has suggested that PGD2 can also strengthen the endothelial barrier via the E-type prostanoid receptor 4 (EP4). nih.govresearchgate.net

In contrast, Δ12-PGD2 is a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. nih.gov The pro-inflammatory effects of the PGD2 pathway, which lead to the recruitment of eosinophils and Th2 lymphocytes, are thought to be predominantly due to action on the CRTH2 receptor. nih.gov By activating these immune cells, Δ12-PGD2 contributes to the inflammatory milieu that can indirectly lead to increased vascular permeability, allowing for leukocyte extravasation at sites of inflammation. rupress.orgnih.gov

Table 1: Effects of PGD2 Metabolites on Vascular Permeability

| Compound | Primary Receptor | Mechanism | Effect on Endothelial Barrier |

|---|---|---|---|

| Prostaglandin D2 (PGD2) | DP1 | Increases intracellular cAMP, PKA activation, Tiam1/Rac1 pathway activation. nih.gov | Strengthens barrier function, reduces permeability. nih.gov |

| Delta-12-PGD2 (Δ12-PGD2) | CRTH2 (DP2) | Potent activation of eosinophils and Th2 lymphocytes. nih.gov | Indirectly Promotes Permeability by facilitating inflammatory cell recruitment. nih.govrupress.orgnih.gov |

Airway Physiology (e.g., Bronchoconstriction, Mucus Production)

Prostaglandin D2 (PGD2) is a key mediator in the pathophysiology of allergic asthma, where it is released in large quantities by mast cells. nih.govkjim.org PGD2 and its metabolites modulate airway physiology by causing bronchoconstriction, vasodilation, increases in capillary permeability, and mucus production. nih.govkjim.org These actions contribute to airway inflammation and obstruction. kjim.org

Delta-12-prostaglandin D2 (Δ12-PGD2) plays a significant role in this process through its potent and selective agonism of the CRTH2 receptor. nih.gov The CRTH2 receptor is expressed on key cells involved in type 2 inflammation, such as T helper 2 (Th2) cells and eosinophils. nih.govnih.gov By binding to and activating CRTH2, Δ12-PGD2 causes the activation of these immune cells. nih.gov The activation of Th2 lymphocytes and eosinophils leads to the release of cytokines and other inflammatory mediators that drive the characteristic features of asthma, including bronchoconstriction and mucus hypersecretion. nih.govnih.gov This illustrates how the metabolism of PGD2 to Δ12-PGD2 can influence the pattern of leukocyte infiltration and activity at sites of allergic inflammation in the airways. nih.gov

Table 2: Role of this compound in Airway Physiology

| Feature | Description |

|---|---|

| Compound | Delta-12-Prostaglandin D2 (Δ12-PGD2) |

| Primary Receptor | CRTH2 (DP2) nih.gov |

| Target Cells | Eosinophils, Th2 Lymphocytes nih.gov |

| Cellular Response | Calcium mobilization, cellular activation. nih.gov |

| Physiological Outcomes | Contributes to bronchoconstriction and mucus production through the activation of inflammatory cells. nih.govkjim.org |

Other Physiological Roles

Sleep Regulation

Prostaglandin D2 (PGD2) is recognized as a potent endogenous sleep-promoting substance. nih.govresearchgate.net It is produced in the brain and secreted into the cerebrospinal fluid, acting as a sleep hormone. nih.gov The somnogenic activity of PGD2 is exerted through its binding to DP1 receptors located in the leptomeninges of the basal forebrain and hypothalamus. nih.govresearchgate.net This interaction initiates a signaling cascade that involves the release of adenosine, which in turn activates sleep-promoting neurons and inhibits arousal neurons. nih.gov The PGD2-adenosine system is considered crucial for the maintenance of physiological non-rapid eye movement (NREM) sleep. nih.govresearchgate.net

Conversely, delta-12-prostaglandin D2 (Δ12-PGD2) is not significantly involved in this pathway. Δ12-PGD2 is a selective agonist for the CRTH2 receptor and has a much lower affinity for the DP1 receptor, which is the key receptor for sleep induction. nih.gov Therefore, the biological functions of Δ12-PGD2 are not associated with the direct regulation of sleep-wake cycles.

Table 3: Involvement of PGD2 and its Metabolite in Sleep Regulation

| Compound | Primary Receptor Target | Role in Sleep Regulation |

|---|---|---|

| Prostaglandin D2 (PGD2) | DP1 nih.govresearchgate.net | Potent Promoter of NREM sleep. nih.gov |

| This compound (Δ12-PGD2) | CRTH2 (DP2) nih.gov | Negligible/No Direct Role ; sleep promotion is a DP1-mediated function. nih.govnih.gov |

Platelet Aggregation Modulation

Prostaglandins play a significant role in regulating platelet function. Prostaglandin D2 (PGD2) is known to be an inhibitor of platelet aggregation. austinpublishinggroup.com This inhibitory effect is mediated through the activation of the DP1 receptor on platelets. nih.gov Activation of the Gs-coupled DP1 receptor leads to an increase in intracellular cAMP levels, which in turn inhibits platelet activation and aggregation. nih.govaustinpublishinggroup.com

Delta-12-prostaglandin D2 (Δ12-PGD2) is characterized by its high selectivity for the CRTH2 receptor over the DP1 receptor. nih.gov Since the primary anti-aggregatory effect of the PGD2 pathway is mediated by DP1 receptor signaling, Δ12-PGD2 is not considered a primary direct modulator of platelet aggregation. nih.govnih.gov Its functions are more closely tied to the pro-inflammatory responses mediated by the CRTH2 receptor on immune cells rather than the direct inhibition of platelet function.

Table 4: Modulation of Platelet Aggregation

| Compound | Primary Receptor Target | Effect on Platelet Aggregation |

|---|---|---|

| Prostaglandin D2 (PGD2) | DP1 nih.gov | Inhibitor ; increases cAMP via DP1 activation. nih.govaustinpublishinggroup.com |

| This compound (Δ12-PGD2) | CRTH2 (DP2) nih.gov | Not a Primary Modulator ; anti-aggregation is a DP1-mediated effect. nih.govnih.gov |

Role in Disease Pathogenesis: Insights from in Vitro and Animal Models

Allergic and Inflammatory Conditions

Bronchial Asthma and Allergic Lung Inflammation Models

Delta-12-prostaglandin D2 (Δ12-PGD2), a metabolite of prostaglandin (B15479496) D2 (PGD2), is implicated in the pathogenesis of bronchial asthma and allergic lung inflammation primarily through its potent and selective agonistic activity on the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the PGD2 receptor 2 (DP2). nih.govnih.gov PGD2 itself is a major prostanoid released by mast cells during allergic responses. semanticscholar.org The activation of the CRTH2 receptor by PGD2 and its metabolites, including Δ12-PGD2, is a key driver of type 2 inflammation, which is characteristic of allergic asthma. nih.gov

In vitro studies have demonstrated that Δ12-PGD2 can induce the activation of human eosinophils and Th2 lymphocytes, two key cell types involved in the asthmatic inflammatory cascade. nih.gov Specifically, Δ12-PGD2 has been shown to induce calcium mobilization in Th2 lymphocytes with high potency and to cause shape change in eosinophils, indicating cellular activation. nih.gov This activation of eosinophils is significant as these cells are a source of PGD2 themselves, suggesting an autocrine loop that can amplify the inflammatory response. nih.gov Furthermore, studies on type 2 innate lymphoid cells (ILC2s), which are important in initiating and sustaining allergic inflammation, have shown that Δ12-PGD2 upregulates genes associated with the regulation of eosinophil differentiation. plos.org

Animal models of allergic asthma have further elucidated the role of the PGD2/CRTH2 axis. While direct studies focusing exclusively on Δ12-PGD2 are limited, the effects of its precursor, PGD2, and its more stable metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), provide valuable insights. In murine models of asthma, PGD2 has been shown to reinforce Th2-type inflammatory responses to low-dose antigens. semanticscholar.org Treatment with 15d-PGJ2 in murine models of allergic asthma triggered by ovalbumin (OVA) or house dust mite (HDM) extract significantly inhibited peribronchial accumulation of eosinophils and neutrophils, subepithelial fibrosis, and mucus exacerbation. nih.gov This protective effect was associated with the inhibition of allergen-induced airway hyperreactivity (AHR) and reduced production of pro-inflammatory cytokines such as IL-5 and IL-13. nih.gov

The following table summarizes key research findings on the effects of Δ12-PGD2 and related compounds in models of bronchial asthma and allergic lung inflammation.

| Compound | Model System | Key Findings | Reference(s) |

| Δ12-PGD2 | Human eosinophils and Th2 lymphocytes (in vitro) | Potent and selective CRTH2 agonist, induces eosinophil shape change and Th2 lymphocyte calcium mobilization. | nih.gov |

| Δ12-PGD2 | Human Type 2 Innate Lymphoid Cells (ILC2s) from asthmatic patients (in vitro) | Upregulated genes associated with regulation of eosinophil differentiation. | plos.org |

| 15d-PGJ2 | Murine models of ovalbumin (OVA) and house dust mite (HDM)-induced allergic asthma | Inhibited peribronchial accumulation of eosinophils and neutrophils, reduced airway hyperreactivity, mucus production, and subepithelial fibrosis. | nih.gov |

| PGD2 | Murine model of allergic asthma | Reinforces Th2-type inflammatory responses to low-dose antigen. | semanticscholar.org |

Atopic Dermatitis Models

The role of Δ12-PGD2 in atopic dermatitis is understood in the broader context of PGD2's involvement in skin inflammation. PGD2 has been shown to play a significant role in chronic allergic skin inflammation, with its effects being mediated through its receptors, including CRTH2. nih.gov

In a mouse model of croton oil-induced dermatitis, the overexpression of hematopoietic PGD synthase led to a biphasic inflammatory response. In the early phase, PGD2 produced by tissue-resident cells suppressed inflammation via the DP1 receptor. However, in the late phase, PGD2 from hematopoietic lineage cells exacerbated inflammation through the CRTH2 receptor. researchgate.net This suggests a complex, time-dependent role for PGD2 in skin inflammation. Treatment with a CRTH2 antagonist attenuated the late-phase inflammation in this model. nih.gov

Furthermore, in a mouse model of bleomycin-induced scleroderma, a condition characterized by skin sclerosis, treatment with 15d-PGJ2 significantly reduced dermal sclerosis, hydroxyproline (B1673980) content, and dermal thickness. nih.gov This effect was associated with the downregulation of transforming growth factor-beta1 (TGF-β1) and connective tissue growth factor (CTGF), as well as the suppression of mast cell degranulation and histamine (B1213489) release. nih.gov While this model is for scleroderma, the anti-inflammatory and anti-fibrotic effects observed may have relevance to the chronic inflammatory and remodeling processes in atopic dermatitis.

The table below summarizes findings related to the role of PGD2 and its metabolites in atopic dermatitis and other skin inflammation models.

| Compound | Model System | Key Findings | Reference(s) |

| PGD2 | Croton oil-induced dermatitis in mice | Biphasic role: early anti-inflammatory effect via DP1, late pro-inflammatory effect via CRTH2. | nih.govresearchgate.net |

| 15d-PGJ2 | Bleomycin-induced scleroderma in mice | Reduced dermal sclerosis, hydroxyproline content, and dermal thickness; suppressed mast cell degranulation. | nih.gov |

Osteoarthritis Models

In the context of osteoarthritis, a degenerative joint disease with an inflammatory component, research has primarily focused on the downstream metabolite of PGD2, 15d-PGJ2. researchgate.netnih.govnih.gov Excessive mechanical loading of cartilage, a key factor in the pathogenesis of osteoarthritis, induces the expression of cyclooxygenase-2 (COX-2), leading to the production of prostaglandins (B1171923). nih.gov

In vitro studies using human chondrocytes have shown that PGD2 and 15d-PGJ2 can diminish cell viability and induce apoptosis. nih.gov This process is mediated through a signaling pathway involving the downregulation of Protein Kinase A (PKA) and subsequent regulation of Polo-like kinases which target p53, a key regulator of apoptosis. nih.gov

In animal models, PGD2 has been shown to play an anti-inflammatory role in collagen-induced arthritis (CIA), a model that shares features with rheumatoid arthritis but also provides insights into inflammatory aspects of osteoarthritis. nih.gov In this model, PGD2 production is upregulated in the arthritic joint tissue, and its administration reduces the incidence of arthritis, inflammatory response, and joint damage. nih.gov This protective effect is mediated through the DP1 receptor. Conversely, treatment with a DP1 antagonist exacerbated the disease. nih.gov Other studies in animal models of inflammatory arthritis have also suggested anti-inflammatory effects for PGD2 and its metabolite 15d-PGJ2. researchgate.net

The following table summarizes research findings on the role of PGD2 and its metabolites in osteoarthritis models.

| Compound | Model System | Key Findings | Reference(s) |

| PGD2 and 15d-PGJ2 | Human T/C-28a2 chondrocytes (in vitro) | Diminished cell viability and induced apoptosis under static conditions. | nih.gov |

| PGD2 | Murine collagen-induced arthritis (CIA) | Produced in articular tissue during arthritis development; plays an anti-inflammatory role via the DP1 receptor. | nih.gov |

| PGD2 and 15d-PGJ2 | Animal models of inflammatory arthritis | Exhibit anti-inflammatory effects. | researchgate.net |

Inflammatory Bowel Disease Models

In models of inflammatory bowel disease (IBD), the focus has been on the anti-inflammatory properties of 15d-PGJ2. In a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics human IBD, rectal administration of 15d-PGJ2 ameliorated the disease activity index score, myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17A. nih.gov This protective effect was found to be dependent on the induction of heme oxygenase-1 (HO-1), a potent anti-inflammatory enzyme, through a mechanism independent of PPARγ but dependent on the transcription factor Nrf2. nih.gov

Another study on DSS-induced colitis also highlighted the beneficial role of PGD2 and its metabolites. nih.gov While PGD2 has been categorized as an anti-inflammatory mediator that reduces granulocyte infiltration in experimental colitis, the roles of its individual receptors, DP1 and CRTH2, appear to be opposing. nih.gov In this model, a CRTH2 antagonist lowered inflammation scores, MPO activity, and weight loss, suggesting a pro-inflammatory role for this receptor in colitis. nih.gov

The following table summarizes the key findings in IBD models.

| Compound/Target | Model System | Key Findings | Reference(s) |

| 15d-PGJ2 | Dextran sulfate sodium (DSS)-induced colitis in mice | Ameliorated disease activity, reduced neutrophil infiltration, and suppressed pro-inflammatory cytokine expression via Nrf2-HO-1 pathway. | nih.gov |

| CRTH2 (DP2) Receptor | Dextran sulfate sodium (DSS)-induced colitis in mice | Antagonism of CRTH2 reduced inflammation, MPO activity, and weight loss, suggesting a pro-inflammatory role for this receptor. | nih.gov |

Sepsis Models

The direct role of Δ12-PGD2 in sepsis models is not well-documented in the available research. Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, involving both excessive inflammation and immunosuppression. Animal models, such as those induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), are used to study its pathophysiology. While there is no specific information on Δ12-PGD2 in these models, the broader context of inflammation suggests a potential role for prostaglandins.

Cancer Research (Anti-tumor and Anti-proliferative Activities)

Δ12-PGD2 and its related cyclopentenone prostaglandins have demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines. In vitro studies have shown that Δ12-PGJ2, a derivative of PGD2, is cytotoxic to a wide range of malignant cell lines, including melanoma, ovarian, prostate, colon, pancreas, small cell lung cancer, and breast cancer. nih.gov The half-maximal inhibitory concentrations (IC50s) for Δ12-PGJ2 were found to be in the low micromolar range for these cell lines. nih.gov

The mechanism of action for the anti-cancer effects of these prostaglandins often involves the induction of apoptosis. In L1210 leukemia cells, Δ12-PGJ2 was shown to cause G2/M cell cycle arrest followed by DNA fragmentation, a hallmark of apoptosis. nih.gov The apoptotic process was characterized by morphological changes such as chromatin condensation and nuclear fragmentation. nih.gov Similarly, in human esophageal carcinoma cell lines, Δ12-PGJ2 induced G1 cell cycle accumulation and apoptosis. nih.gov

Furthermore, Δ12-PGJ2 has been shown to synergize with conventional cancer therapies. In human malignant cell lines, it exhibited synergistic cytotoxicity with both the chemotherapeutic agent cisplatin (B142131) and with ionizing radiation. nih.gov In human esophageal cancer cell lines, the combination of Δ12-PGJ2 and hyperthermia resulted in a synergistic anti-proliferative effect, which was attributed to the synergistic induction of apoptosis. nih.gov

The anti-tumor effects of PGD2 and its metabolites are also linked to the modulation of key signaling pathways involved in cancer progression. For instance, 15d-PGJ2 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in cancer cell survival, in multiple myeloma and Burkitt lymphoma cells, leading to apoptosis. nih.gov In gastric cancer, PGD2 has been shown to suppress the viability, invasion, and stemness of gastric cancer stem cells. researchgate.netedgccjournal.org

The following table summarizes the anti-tumor and anti-proliferative activities of Δ12-PGD2 and related compounds.

| Compound | Cancer Model | Key Findings | Reference(s) |

| Δ12-PGJ2 | Multiple human malignant cell lines (melanoma, ovarian, prostate, colon, pancreas, small cell lung, breast) (in vitro) | Cytotoxic with IC50 values in the low micromolar range. | nih.gov |

| Δ12-PGJ2 | L1210 leukemia cells (in vitro) | Induced G2/M cell cycle arrest and apoptosis. | nih.gov |

| Δ12-PGJ2 | Human esophageal carcinoma cell lines (in vitro) | Induced G1 cell cycle arrest and apoptosis; showed synergistic anti-proliferative effects with hyperthermia. | nih.gov |

| Δ12-PGJ2 | Multiple human malignant cell lines (in vitro) | Exhibited synergistic cytotoxicity with cisplatin and ionizing radiation. | nih.gov |

| 15d-PGJ2 | Multiple myeloma and Burkitt lymphoma cells (in vitro) | Suppressed constitutive NF-κB activity and induced apoptosis. | nih.gov |

| PGD2 | Gastric cancer stem cells (in vitro and in vivo xenograft) | Suppressed viability, invasion, and stemness, and increased apoptosis. | researchgate.netedgccjournal.org |

Colon Cancer Cell Models

In vitro studies have highlighted the anti-cancer potential of the PGD2 metabolic pathway in colon cancer. The related compound, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has been shown to possess antiproliferative properties in colorectal carcinoma cell lines such as Caco-2 and HCT 116. nih.govnih.gov This effect is partly attributed to the downregulation of microsomal prostaglandin E synthase-2 (mPGES-2), an enzyme involved in the production of pro-tumorigenic PGE2. nih.govnih.govresearchgate.net Furthermore, Δ12-PGJ2 itself has been identified as being cytotoxic to colon cancer cell lines. nih.gov Research indicates that these compounds can induce G1 phase cell cycle arrest and upregulate the expression of tumor-suppressive factors. nih.gov

| Cell Line | Compound | Key Findings |

| HCT 116 | 15d-PGJ2 | Downregulates mPGES-2 expression; Possesses antiproliferative properties. nih.govresearchgate.net |

| Caco-2 | 15d-PGJ2 | Downregulates mPGES-2 expression; Possesses antiproliferative properties. nih.govresearchgate.net |

| Colon Cancer Lines | Δ12-PGJ2 | Exhibits cytotoxic effects. nih.gov |

Leukemia Models

Research has identified Δ12-PGJ2 as a key ultimate metabolite of PGD2 responsible for inhibiting cancer cell proliferation. In studies using L-1210 murine leukemia cells, PGD2 itself showed minimal direct growth-inhibitory activity. nih.gov Instead, its degradation over 24 hours produced Δ12-PGJ2, which proved to be a potent inhibitor of cell growth, acting with a much shorter contact time than its precursor. nih.gov

Further investigation into the mechanism revealed that Δ12-PGJ2 induces apoptosis in L-1210 leukemia cells. nih.gov This programmed cell death is characterized by significant G2/M phase arrest in the cell cycle, followed by DNA fragmentation. nih.gov The apoptotic process, including chromatin condensation and the formation of apoptotic bodies, is dependent on new protein synthesis. nih.gov Similarly, PGD2 and its metabolites, including Δ12-PGJ2, have been shown to induce apoptosis in human leukemia cell lines like HL-60 and Jurkat by activating the caspase 3 cascade and promoting the production of reactive oxygen species (ROS). nih.gov

| Model | Compound | Key Research Findings |

| L-1210 Murine Leukemia Cells | Δ12-PGJ2 | Identified as the ultimate metabolite of PGD2 exerting growth inhibition. nih.gov Evokes growth inhibition with a much shorter contact time than PGD2. nih.gov |

| L-1210 Murine Leukemia Cells | Δ12-PGJ2 | Induces G2/M cell cycle arrest and subsequent DNA fragmentation (apoptosis). nih.gov Apoptosis requires de novo protein synthesis. nih.gov |

| HL-60 & Jurkat Human Leukemia Cells | PGD2 / Δ12-PGJ2 | Induces apoptosis via activation of the caspase 3 cascade and production of reactive oxygen species (ROS). nih.gov |

| Mouse Leukemia Model | PGD2 / 15d-PGJ2 | Promotes apoptosis in Chronic Myeloid Leukemia (CML) and increases survival rate. nih.gov |

Prostate Cancer Models

The PGD2 pathway has demonstrated anti-tumor effects in prostate cancer models. In a murine model, the introduction of the prostaglandin D2 synthase (mPGDS) gene into RM9 prostate cancer cells led to a significant induction of apoptosis in the resulting tumors when grown in vivo. nih.gov This suggests that the production of PGD2 and its metabolites, such as Δ12-PGJ2 and 15d-PGJ2, within the tumor microenvironment can trigger cancer cell death. nih.govnih.gov While apoptosis was not observed in vitro, the in vivo effect points to the importance of environmental factors like hypoxia. nih.gov Furthermore, general cytotoxicity studies have confirmed that Δ12-PGJ2 is effective against prostate cancer cell lines. nih.gov

| Model | Compound/Method | Key Research Findings |

| RM9 Murine Prostate Cancer Cells (in vivo) | PGD2 / 15d-PGJ2 (via mPGDS gene transfection) | Significantly induced tumor cell apoptosis in vivo. nih.gov |

| Murine Prostate Cancer Model | PGD2 | Injection induces cancer cell apoptosis and improves survival rate. nih.gov |

| Prostate Cancer Cell Lines | Δ12-PGJ2 | Demonstrates cytotoxic activity. nih.gov |

Pancreatic Cancer Models

Evidence suggests a role for the PGD2 pathway in pancreatic cancer, although it is less defined compared to other malignancies. Studies have demonstrated that Δ12-PGJ2 is cytotoxic to pancreatic cancer cell lines, with one study noting its efficacy in nude mice bearing human pancreatic cancer cells. nih.govresearchgate.net Additionally, clinical data indicates that reduced expression of PGD2 is associated with a poor prognosis in patients with pancreatic cancer, suggesting a protective role for this signaling pathway. nih.gov

| Model | Compound | Key Research Findings |

| Pancreatic Cancer Cell Lines | Δ12-PGJ2 | Exhibits cytotoxic effects. nih.gov |

| Nude Mice with Human Pancreatic Carcinoma | Δ12-PGJ2 | Significantly inhibited tumor growth and prolonged median survival. researchgate.net |

Neuroinflammatory Conditions (e.g., Alzheimer's Disease Models)

PGD2 is the most abundant prostaglandin in the brain, and its levels increase significantly under pathological conditions, implicating it as a key mediator of neuroinflammation. biorxiv.org In the TgF344-AD rat model of Alzheimer's disease, which exhibits age-dependent pathology similar to humans, PGD2 levels in the hippocampus are substantially higher than other prostaglandins like PGE2. biorxiv.orgnih.govnih.gov This PGD2 signaling pathway is believed to contribute to the inflammatory processes associated with senile plaques. biorxiv.org Studies using twitcher mice, a model for the neuroinflammatory and demyelinating Krabbe's disease, show that PGD2 produced by microglia acts on astrocytes, leading to astrogliosis (a reactive proliferation of astrocytes) and contributing to demyelination. hksmp.com

| Animal Model | Key Research Findings |

| TgF344-AD Rat Model (Alzheimer's Disease) | PGD2 is the most abundant prostaglandin in the hippocampus. biorxiv.orgnih.gov PGD2 pathway is implicated as a mediator of plaque-associated inflammation. biorxiv.org |

| Twitcher Mouse Model (Krabbe's Disease) | PGD2 produced by activated microglia enhances astrogliosis and demyelination. hksmp.com |

Reproductive System Modulation (e.g., Myometrial Contractility, Fetal Membrane Biology)

The role of PGD2 metabolites in the reproductive system is complex, with differential effects observed in various tissues. In studies of fetal membrane biology, Δ12-PGJ2 and its derivative 15d-PGJ2 were found to induce apoptosis in amnion-like WISH cells. nih.gov This is significant as apoptosis in the fetal membranes is a proposed mechanism in premature rupture. nih.gov

However, regarding uterine function, ex-vivo studies using human myometrial tissue strips found that 15d-PGJ2 had no significant effect on myometrial contractility. nih.govresearchgate.net While it inhibited the inflammation-induced expression of pro-labor mediators like COX-2 and PGE2 in cultured myometrial cells, this did not translate to an alteration of physical contractions in the tissue model. nih.gov This suggests that while PGD2 metabolites have potent anti-inflammatory effects in uterine cells, their direct impact on contractility may be limited. nih.govnih.gov

| System/Model | Compound | Key Research Findings |

| Amnion-like WISH Cells (Fetal Membrane Biology) | Δ12-PGJ2 / 15d-PGJ2 | Induces apoptosis; Δ12-PGJ2 was less potent and slower-acting than 15d-PGJ2. nih.gov |

| Human Myometrial Tissue (ex-vivo) | 15d-PGJ2 | No significant effect on the force, duration, or frequency of myometrial contractions. nih.govresearchgate.net |

| Human Myometrial Cells (in vitro) | 15d-PGJ2 | Inhibits inflammation-induced expression of pro-labor mediators (e.g., COX-2, PGE2). nih.govnih.gov |

Intestinal Ischemia and Reperfusion Models

In animal models of acute intestinal injury, PGD2 metabolites have demonstrated protective effects. A study using a rat model of intestinal ischemia and reperfusion, induced by clamping the superior mesenteric artery and celiac trunk, investigated the impact of 15d-PGJ2. frontiersin.orgnih.gov Administration of 15d-PGJ2 prior to the ischemic event significantly mitigated the severity of the injury. The treatment reduced the infiltration of neutrophils, decreased lipid peroxidation, and lowered levels of pro-inflammatory cytokines in the reperfused intestine. nih.gov These findings suggest that the anti-inflammatory properties of this class of compounds can protect the gut from the damage associated with ischemia-reperfusion. frontiersin.org

| Animal Model | Compound | Key Research Findings |

| Rat Model of Intestinal Ischemia-Reperfusion | 15d-PGJ2 | Significantly reduced mortality rate, neutrophil infiltration, lipid peroxidation, and pro-inflammatory cytokine production in the reperfused intestine. nih.gov |

Advanced Methodologies for the Study of Delta 12 Prostaglandin D2 and Its Metabolites

Mass Spectrometry-Based Approaches (LC-MS/MS, GC-MS)

Mass spectrometry-based methods, including Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for the analysis of prostaglandins (B1171923) and their metabolites due to their high sensitivity and specificity. nih.govacs.orgdiva-portal.orgresearchgate.net These techniques allow for the identification and quantification of Δ12-PGD2 and related compounds in complex biological samples. nih.govacs.orgdiva-portal.orgjci.org

Quantitative Analysis in Biological Matrices (e.g., Cell Culture Supernatants, Plasma, Urine)

Quantitative analysis of Δ12-PGD2 and its metabolites in biological matrices such as cell culture supernatants, plasma, and urine is routinely performed using LC-MS/MS and GC-MS. researchgate.netjci.orgabcam.comresearchgate.netamazonaws.comresearchgate.netresearchgate.net These methods often involve sample preparation steps like solid-phase extraction (SPE) to isolate and concentrate the analytes from the complex matrix, improving detection limits and reducing matrix effects. researchgate.netjci.orgamazonaws.commdpi.com Stable isotope-labeled internal standards, such as [2H4]-PGD2, are commonly used in LC-MS/MS assays to ensure accurate quantification by accounting for variations during sample processing and analysis. researchgate.netresearchgate.net

Studies have successfully quantified prostaglandins like PGD2 and PGE2 in various biological samples, including cell culture supernatants from macrophage cell lines and human lung epithelial cells, as well as rat microdialysis samples, demonstrating the applicability of LC-MS/MS in different matrices. researchgate.netresearchgate.netresearchgate.net While specific quantitative data for Δ12-PGD2 in these matrices from the searches is limited, the established methodologies for related prostaglandins highlight the feasibility of similar approaches for Δ12-PGD2. For instance, 15-deoxy-Δ12,14-PGJ2, another PGD2 metabolite, has been quantitatively measured in tissue culture media, human saliva, human urine, and porcine plasma using ELISA, indicating the presence of these metabolites in various biological fluids. abcam.com

Isomeric Resolution and Structural Elucidation

Pinpointing prostaglandins with isomeric resolution is challenging due to the existence of several isomers with the same chemical formula, including PGD2, PGE2, PGI2, Δ12-PGD2, and TXA2. nih.govacs.orgdiva-portal.org Mass spectrometry, particularly tandem MS (MS/MS) and MS3, plays a vital role in the structural elucidation and differentiation of these isomers. nih.govacs.orgdiva-portal.orglipidmaps.orgwaters.com

Methods exploiting cationization, such as silver cationization, coupled with tandem MS, have been developed to distinguish biologically relevant PG isomers like PGE2, PGD2, and Δ12-PGD2. nih.govacs.orgdiva-portal.org This approach utilizes characteristic product ions generated during collision-induced dissociation to differentiate isomers. nih.govacs.orgdiva-portal.org For example, silver-cationized Δ12-PGD2 yields specific product ions (e.g., m/z 359.0410 and m/z 333.2061) that aid in its identification and differentiation from other isomers like PGD2 and PGE2. nih.govacs.org While MS2 may not always provide sufficient selectivity for complex biological samples, MS3 can offer enhanced selectivity for distinguishing silver-cationized isomers. diva-portal.org

Immunoassays (e.g., ELISA, Solid-Phase Enzyme Immunoassay)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and solid-phase enzyme immunoassay, are also employed for the detection and quantification of prostaglandins and their metabolites. nih.govacs.orgabcam.comamazonaws.commdpi.comnih.govresearchgate.net These methods offer advantages in terms of throughput and cost-effectiveness, although they may sometimes exhibit cross-reactivity among various prostaglandins. researchgate.net

Specific ELISA kits are available for the quantitative measurement of PGD2 metabolites like 15-deoxy-Δ12,14-PGJ2 in various biological matrices, including tissue culture media, human saliva, urine, and plasma. abcam.com These competitive ELISA kits utilize antibodies specific to the target analyte and an enzyme-conjugated antigen for detection. abcam.com Solid-phase enzyme immunoassays have also been described for the quantification of Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2 in cell culture systems. nih.gov While immunoassays can be useful for initial screening and quantification, mass spectrometry-based methods are often preferred for definitive identification and isomeric resolution. nih.govacs.orgdiva-portal.orgresearchgate.net

In Vitro Cellular Assays (e.g., Calcium Mobilization, Gene Expression Profiling, Cell Proliferation, Chemotaxis, Differentiation)

In vitro cellular assays are widely used to investigate the biological activities and downstream effects of Δ12-PGD2 and its metabolites. These assays help to understand how these compounds influence various cellular processes.

Calcium Mobilization: Δ12-PGD2 metabolites, such as 15-deoxy-Δ12,14-PGJ2 and 15-deoxy-Δ12,14-PGD2, have been shown to induce calcium mobilization in human eosinophils, indicating their ability to activate specific signaling pathways. researchgate.netlife-science-alliance.org This effect is mediated, at least in part, through the DP2 receptor (CRTH2). researchgate.netlife-science-alliance.orgkarger.com

Gene Expression Profiling: Transcriptomic profiling can be employed to identify changes in gene expression induced by Δ12-PGD2 or its metabolites. While the searches did not provide specific examples for Δ12-PGD2, studies on related PGD2 metabolites have shown differential gene expression. For instance, stimulation with Δ12-PGJ2 led to a higher number of differentially expressed genes compared to other metabolites like 15-deoxy-Δ12,14-PGD2 and PGD2 in certain cell types. researchgate.net Proteomic and transcriptomic analyses in other contexts, such as studying hypoxia response, highlight the utility of these approaches in identifying affected pathways and downstream effectors. nih.govcsic.esresearchgate.netacs.org

Cell Proliferation and Differentiation: Some PGD2 metabolites, including Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2, have been implicated in regulating cell proliferation and differentiation. nih.govki.se For example, 15-deoxy-Δ12,14-PGJ2 has been shown to induce adipogenesis and activate PPAR-gamma. abcam.com Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2 have also been reported to promote adipogenesis in cultured 3T3-L1 cells by activating PPARγ. nih.gov Conversely, 15-deoxy-Δ12,14-PGD2 has shown cytotoxicity towards murine leukemia cells. caymanchem.com

Chemotaxis: PGD2 and its metabolites, particularly those acting on the DP2 receptor, are known chemoattractants for immune cells like eosinophils, basophils, and Th2 lymphocytes. karger.comfrontiersin.orgnih.gov 15-deoxy-Δ12,14-PGJ2 is a potent chemoattractant for eosinophils and enhances eotaxin-induced chemotaxis. karger.com Δ12-PGJ2 has also been shown to prime eosinophils for chemotaxis. frontiersin.org

In Vivo Animal Model Systems for Functional Characterization

Studies using animal models, such as mice and rats, have investigated the roles of PGD2 and its metabolites in various conditions, including allergic inflammation and neurological diseases. life-science-alliance.orgfrontiersin.orgnih.govplos.orgbiorxiv.org For instance, mouse models of allergic asthma and atopic dermatitis have been used to study the effects of DP2 activation by PGD2, showing its involvement in eosinophilia and disease exacerbation. plos.org Transgenic rat models, such as the TgF344-AD model for Alzheimer's disease, have been utilized to investigate the PGD2 pathway and the potential therapeutic effects of DP2 antagonists. life-science-alliance.orgbiorxiv.org

While direct in vivo studies specifically focusing on the administration and effects of exogenous Δ12-PGD2 are less prominent in the provided searches, the use of animal models to study the effects of related PGD2 metabolites and receptor modulation provides a framework for future in vivo investigations of Δ12-PGD2. For example, Δ12-PGJ3, an omega-3 fatty acid-derived metabolite, has been tested in leukemic mice models to assess its anti-leukemic activity. nih.gov

Proteomic and Transcriptomic Profiling for Downstream Effector Identification

Proteomic and transcriptomic profiling techniques are valuable for identifying the downstream effectors and molecular pathways modulated by Δ12-PGD2 and its metabolites. These approaches provide a global view of the cellular response to these lipid mediators.

Transcriptomic analysis, such as RNA-Seq and microarrays, can reveal changes in mRNA expression levels in cells or tissues exposed to Δ12-PGD2 or its metabolites. csic.es Proteomic analysis, often employing mass spectrometry-based methods, allows for the identification and quantification of proteins whose expression or modification is altered. researchgate.netacs.org

While the searches did not yield specific studies detailing proteomic or transcriptomic profiling directly in response to Δ12-PGD2, related research highlights the power of these methods. For example, integrative analysis of proteomics and metabolomics has been used to explore the molecular mechanisms of hypoxia response, identifying the upregulation of enzymes involved in arachidonic acid metabolism, including hematopoietic prostaglandin (B15479496) D synthase, and corresponding increases in downstream metabolites like PGD2. nih.gov Differential proteome profiling has also been applied to investigate cellular responses in other contexts, revealing altered protein expression patterns and affected pathways. acs.org These studies demonstrate the applicability of proteomic and transcriptomic approaches to identify molecular targets and pathways influenced by lipid mediators like PGD2 metabolites.

Future Research Avenues and Potential Implications

Elucidating Novel Biological Activities and Functions of Delta-12-Prostaglandin D2 and its Metabolites

Research continues to uncover novel biological activities of delta-12-PGD2 and its metabolites. Studies in type 2 innate lymphoid cells (ILC2s) have shown that this compound can induce an attenuated immune response compared to the parent molecule PGD2, while another metabolite, 15-deoxy-delta-12,14-PGD2, induces an enhanced response plos.org. This highlights the distinct functional profiles among PGD2 metabolites. Delta-12-PGJ2, a related metabolite, has been shown to primarily induce "cell motility/migration" and "Ferroptosis"-related pathways in ILC2s, including those related to iron ion transport and the NRF2 pathway plos.org.

Furthermore, delta-12-PGJ2 has been shown to cause eosinophil mobilization from bone marrow and prime them for chemotaxis frontiersin.org. These findings suggest diverse and sometimes opposing roles for this compound and its metabolites in regulating immune cell function. Continued research is needed to identify other cell types and biological processes influenced by this compound and its metabolic products.

Comprehensive Mapping of Receptor Interactions and Intracellular Signaling Crosstalk

While PGD2 primarily signals through DP1 and DP2 receptors, the interactions of this compound and its metabolites with these and other receptors are complex and require further investigation kjim.orgwikipedia.org. This compound is a potent and selective agonist for the CRTH2 receptor (DP2) nih.gov. However, the different biological responses observed with various PGD2 metabolites, even those binding to DP2, suggest additional receptor interactions or differential downstream signaling plos.orgplos.org.

The metabolite 15-deoxy-delta-12,14-PGJ2 is a known high-affinity ligand for the nuclear receptor PPARγ, which plays a crucial role in metabolism and inflammation nih.govebi.ac.uk. While some effects of 15-deoxy-delta-12,14-PGJ2 are PPARγ-dependent, others are mediated through PPARγ-independent mechanisms, often involving covalent modification of proteins via its reactive cyclopentenone ring nih.govebi.ac.uk. The extent to which this compound itself interacts with PPARγ or other nuclear receptors, and the downstream signaling pathways activated by these interactions, remain areas for future research.

Mapping the complete spectrum of receptor interactions, including G protein-coupled receptors and nuclear receptors, and understanding the intricate crosstalk between the signaling pathways they activate, is crucial for deciphering the full biological impact of this compound and its metabolites. For example, studies in ILC2s suggest that the distinct activation patterns induced by different PGD2 metabolites might be partly attributed to signaling via PPARγ, although direct evidence for this compound interaction with PPARγ in this context is still needed nih.gov.

Development of Research Tools and Probes for Targeted Pathway Analysis

Advancing the understanding of this compound's biological roles necessitates the development of specific research tools and probes. This includes the creation of selective agonists and antagonists for this compound's specific receptors, if distinct ones exist beyond DP2 and PPARγ. Additionally, probes that can track the distribution and metabolism of this compound in biological systems would be invaluable.

Biotinylated derivatives of related cyclopentenone prostaglandins (B1171923), such as 15-deoxy-delta-12,14-PGJ2, have been used to identify protein targets that undergo covalent modification nih.gov. Similar approaches could be applied to this compound to identify its specific protein targets, which could reveal novel downstream effectors and signaling pathways. The development of such tools would enable more targeted and precise investigations into the specific pathways modulated by this compound.

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity in Complex Biological Samples

Accurate quantification of this compound and its metabolites in complex biological matrices like plasma, urine, and tissues is essential for understanding their physiological and pathological relevance. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer high sensitivity and specificity for eicosanoid analysis, further refinement is needed researchgate.netresearchgate.net.

Challenges include the relatively low concentrations of these metabolites in some samples and the potential for isomerization or degradation during sample collection and processing researchgate.net. Developing more sensitive and robust analytical methods, potentially utilizing techniques like ultra-performance liquid chromatography coupled with high-resolution mass spectrometry, could improve detection limits and enable the simultaneous quantification of a wider range of PGD2 metabolites researchgate.net. Methods exploiting cationization with silver ions have shown enhanced sensitivity for distinguishing prostaglandin (B15479496) isomers, including this compound acs.org. Continued development and validation of these methodologies are critical for accurate measurement and interpretation of this compound levels in various biological contexts.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Δ12-PGD2 in biological samples, and how do their limitations impact data reliability?